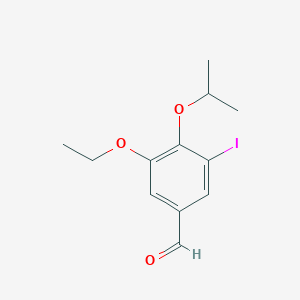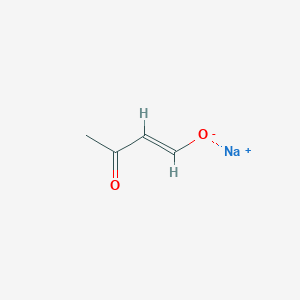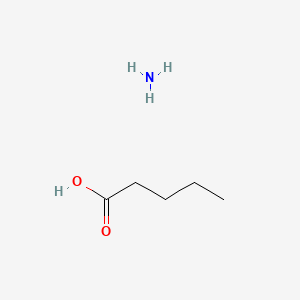
Azane;pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C5H13NO2 . Il s'agit du sel d'ammonium de l'acide valérique (acide pentanoïque), un acide carboxylique aliphatique à chaîne droite. Le valérate d'ammonium est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le valérate d'ammonium peut être synthétisé en neutralisant l'acide valérique avec de l'hydroxyde d'ammonium. La réaction se déroule généralement comme suit :
CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O
Cette réaction est effectuée dans des conditions contrôlées pour garantir une neutralisation complète et la formation du sel d'ammonium .
Méthodes de Production Industrielle : Dans les environnements industriels, le valérate d'ammonium est produit en faisant réagir l'acide valérique avec du gaz ammoniac. Le procédé implique un contrôle minutieux de la température et de la pression pour optimiser le rendement et la pureté. La réaction est généralement conduite dans un réacteur où l'acide valérique est alimenté en continu et le gaz ammoniac est barboté dans la solution .
Analyse Des Réactions Chimiques
Types de Réactions : Le valérate d'ammonium subit diverses réactions chimiques, notamment :
Oxydation : Le valérate d'ammonium peut être oxydé pour former de l'acide valérique et d'autres produits d'oxydation.
Réduction : Il peut être réduit pour former de l'aldéhyde valérique dans des conditions spécifiques.
Substitution : Le valérate d'ammonium peut participer à des réactions de substitution, où l'ion ammonium est remplacé par d'autres cations.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Divers sels métalliques peuvent être utilisés pour remplacer l'ion ammonium.
Principaux Produits Formés :
Oxydation : Acide valérique et autres acides carboxyliques.
Réduction : Aldéhyde valérique et composés connexes.
Substitution : Valérates métalliques et autres produits substitués.
Applications De Recherche Scientifique
Le valérate d'ammonium a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés.
Biologie : Le valérate d'ammonium est utilisé dans des études liées aux voies métaboliques et aux réactions enzymatiques.
Industrie : Le valérate d'ammonium est utilisé dans la production de parfums, d'arômes et comme additif dans divers procédés industriels
5. Mécanisme d'Action
Le mécanisme d'action du valérate d'ammonium implique sa dissociation en ions ammonium (NH4+) et en ions valérate (C4H9COO−) en solutions aqueuses. Les ions ammonium peuvent participer à des réactions acide-base, tandis que les ions valérate peuvent interagir avec diverses molécules biologiques. Les cibles moléculaires et les voies spécifiques dépendent du contexte de son application, comme l'inhibition ou l'activation enzymatique dans les systèmes biologiques .
Composés Similaires :
Acétate d'ammonium (C2H7NO2) : Utilisé dans des applications similaires, mais il possède des propriétés chimiques différentes.
Butyrate d'ammonium (C4H11NO2) : Un autre sel d'ammonium avec une chaîne carbonée plus courte.
Hexanoate d'ammonium (C6H13NO2) : Structure similaire, mais avec une chaîne carbonée plus longue
Unicité : Le valérate d'ammonium est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Ses applications dans divers domaines, comme la synthèse organique et les procédés industriels, mettent en évidence sa polyvalence par rapport aux autres sels d'ammonium .
Mécanisme D'action
The mechanism of action of ammonium valerate involves its dissociation into ammonium ions (NH4+) and valerate ions (C4H9COO−) in aqueous solutions. The ammonium ions can participate in acid-base reactions, while the valerate ions can interact with various biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparaison Avec Des Composés Similaires
Ammonium acetate (C2H7NO2): Used in similar applications but has different chemical properties.
Ammonium butyrate (C4H11NO2): Another ammonium salt with a shorter carbon chain.
Ammonium hexanoate (C6H13NO2): Similar structure but with a longer carbon chain
Uniqueness: Ammonium valerate is unique due to its specific chain length, which imparts distinct chemical and physical properties. Its applications in various fields, such as organic synthesis and industrial processes, highlight its versatility compared to other ammonium salts .
Propriétés
Numéro CAS |
42739-38-8 |
|---|---|
Formule moléculaire |
C5H10O2.H3N C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
azanium;pentanoate |
InChI |
InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |
Clé InChI |
RXQNHIDQIJXKTK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)O.N |
SMILES canonique |
CCCCC(=O)[O-].[NH4+] |
Numéros CAS associés |
42739-38-8 5972-85-0 109-52-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




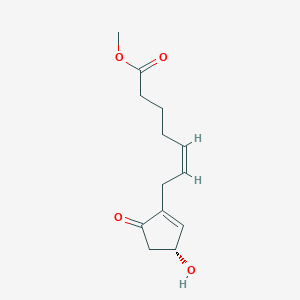
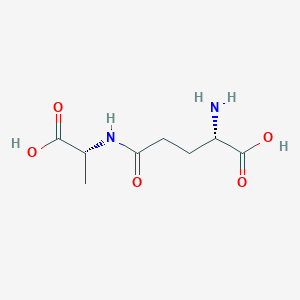
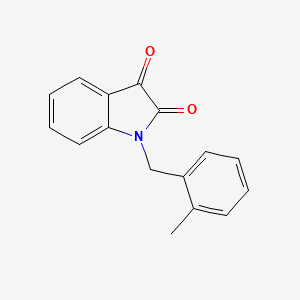
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)
![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)
